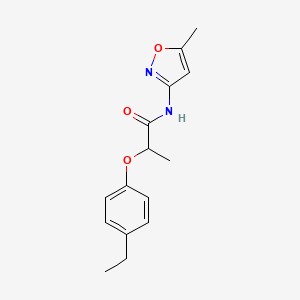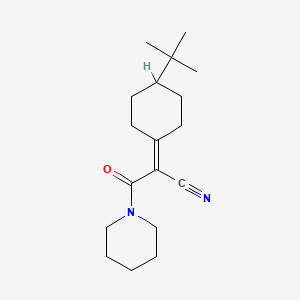
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, also known as EIPA, is a chemical compound that has been widely used in scientific research for its various applications. EIPA is a potent inhibitor of the Na+/H+ exchanger, which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume.
Mecanismo De Acción
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide inhibits the Na+/H+ exchanger by binding to the extracellular domain of the protein. This binding prevents the exchange of Na+ and H+ ions across the cell membrane, leading to changes in intracellular pH and cell volume. 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to be a reversible inhibitor of the Na+/H+ exchanger, with a half-maximal inhibitory concentration (IC50) of approximately 10 μM.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to inhibit cell migration and invasion by disrupting the cytoskeleton and reducing the activity of matrix metalloproteinases. In endothelial cells, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor. In neurons, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to protect against ischemic injury by reducing intracellular calcium levels and preventing cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for lab experiments, including its high potency and specificity for the Na+/H+ exchanger. It is also relatively easy to synthesize and purify. However, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has some limitations, including its potential cytotoxicity at higher concentrations and its reversible inhibition of the Na+/H+ exchanger, which can lead to changes in intracellular pH and cell volume that may affect experimental outcomes.
Direcciones Futuras
There are several future directions for research on 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is the development of more potent and selective inhibitors of the Na+/H+ exchanger that can be used in clinical settings. Another area of interest is the investigation of the role of Na+/H+ exchanger in various diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, the use of 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in combination with other inhibitors or drugs may provide new insights into the complex mechanisms underlying intracellular pH regulation and cell signaling.
Métodos De Síntesis
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide can be synthesized by reacting 4-ethylphenol with 5-methylisoxazole-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with propionyl chloride to obtain 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. The purity of the product can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively used in scientific research to study the role of Na+/H+ exchanger in various physiological processes. It has been shown to inhibit the Na+/H+ exchanger in a dose-dependent manner, which can lead to changes in intracellular pH and cell volume. 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been used to investigate the role of Na+/H+ exchanger in cell migration, apoptosis, and proliferation. Additionally, 2-(4-ethylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been used to study the Na+/H+ exchanger in various cell types, including cancer cells, endothelial cells, and neurons.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-12-5-7-13(8-6-12)19-11(3)15(18)16-14-9-10(2)20-17-14/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYVRYHNCKHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)


![7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6045478.png)

![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)

![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6045519.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6045537.png)
![2-({2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6045539.png)
